REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:15]=[N:14][C:8]2[S:9][CH2:10][C:11](=[O:13])[NH:12][C:7]=2[CH:6]=1)=[O:4].[OH-].[Na+].Cl>>[O:13]=[C:11]1[CH2:10][S:9][C:8]2[N:14]=[CH:15][C:5]([C:3]([OH:4])=[O:2])=[CH:6][C:7]=2[NH:12]1 |f:1.2|
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC2=C(SCC(N2)=O)N=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC2=C(SC1)N=CC(=C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |